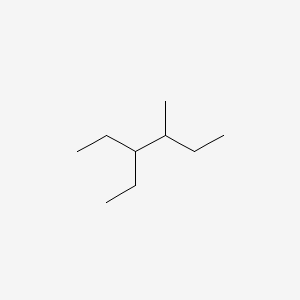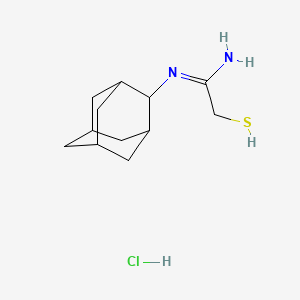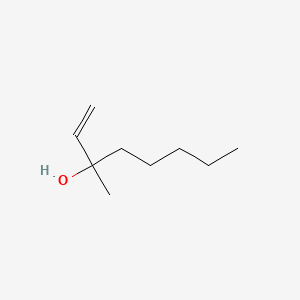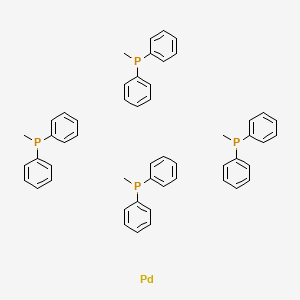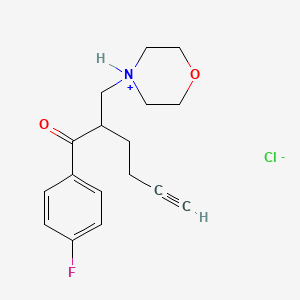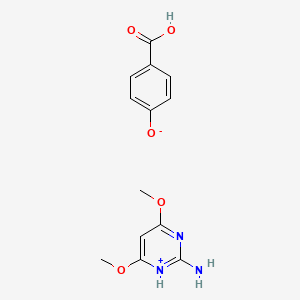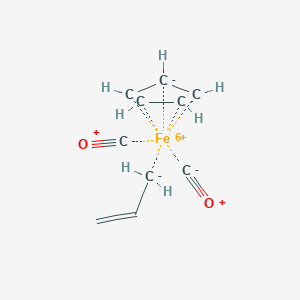![molecular formula C7H6ClF5O3 B15343697 5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one CAS No. 101833-15-2](/img/structure/B15343697.png)
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one is a complex organic compound characterized by the presence of multiple fluorine atoms, a chlorine atom, and a hydroxyl group. This compound is notable for its unique structural features, which include a five-membered oxolane ring. The presence of both chloro and difluoromethyl groups, along with a trifluoromethyl group, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one typically involves multiple steps, starting from readily available precursors. One common approach involves the use of chlorodifluoromethane and trifluoromethyl ketone as starting materials. The reaction conditions often require the presence of a strong base, such as sodium hydride, to facilitate the formation of the oxolane ring. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the chlorine or fluorine atoms.
Substitution: The chloro and difluoromethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can lead to the formation of a fully dehalogenated oxolane derivative.
Scientific Research Applications
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can modulate enzyme activity and affect various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one: This compound is unique due to the presence of both chloro and difluoromethyl groups.
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(difluoromethyl)oxolan-2-one: Similar structure but with one less fluorine atom.
5-[Chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(fluoromethyl)oxolan-2-one: Similar structure but with fewer fluorine atoms.
Uniqueness
The uniqueness of this compound lies in its combination of chloro, difluoromethyl, and trifluoromethyl groups. This combination imparts unique chemical and physical properties, such as high electronegativity and stability, making it a valuable compound for various applications.
Properties
CAS No. |
101833-15-2 |
|---|---|
Molecular Formula |
C7H6ClF5O3 |
Molecular Weight |
268.56 g/mol |
IUPAC Name |
5-[chloro(difluoro)methyl]-3-hydroxy-3-methyl-5-(trifluoromethyl)oxolan-2-one |
InChI |
InChI=1S/C7H6ClF5O3/c1-4(15)2-5(6(8,9)10,7(11,12)13)16-3(4)14/h15H,2H2,1H3 |
InChI Key |
HPVZASNIUXQIPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OC1=O)(C(F)(F)F)C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


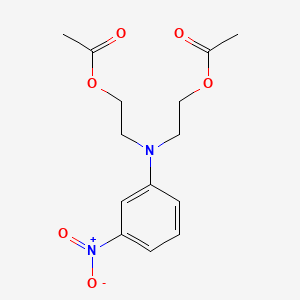
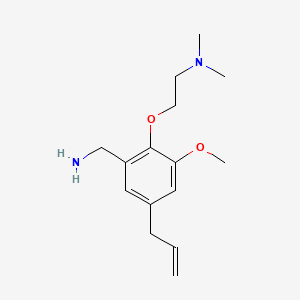
![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)

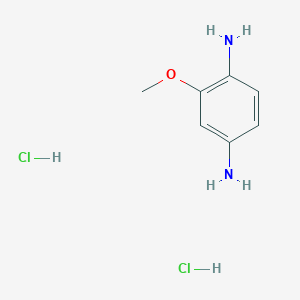
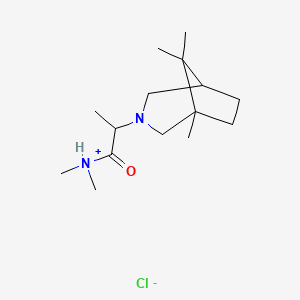
![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
